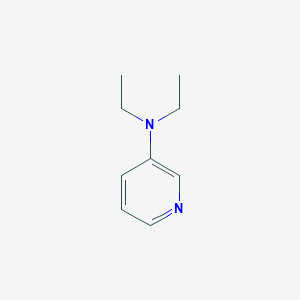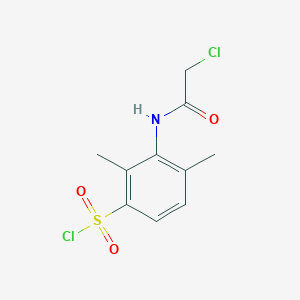![molecular formula C8H10N4O2S B8638835 Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate CAS No. 56406-73-6](/img/structure/B8638835.png)
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate is a chemical compound with the molecular formula C8H10N4O2S and a molecular weight of 226.25 g/mol . This compound is known for its unique structure, which includes a pyrazine ring, a carbamothioyl group, and an ethyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to produce pyrazine-2-carbamothioyl chloride. Finally, the reaction of this intermediate with ethyl carbamate yields this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate can be compared to other similar compounds such as:
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
These compounds share similar structural features but differ in their specific chemical properties and biological activities.
Propiedades
Número CAS |
56406-73-6 |
|---|---|
Fórmula molecular |
C8H10N4O2S |
Peso molecular |
226.26 g/mol |
Nombre IUPAC |
ethyl N-(pyrazin-2-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C8H10N4O2S/c1-2-14-8(13)12-7(15)11-6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H2,10,11,12,13,15) |
Clave InChI |
JFEFFOFOSSUVCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)NC1=NC=CN=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine](/img/structure/B8638817.png)




![1-[3-(4-Nitrophenyl)propyl]imidazole](/img/structure/B8638854.png)


